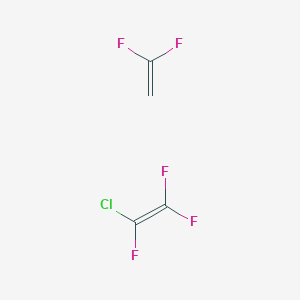

1-Chloro-1,2,2-trifluoroethene;1,1-difluoroethene

説明

Historical Context and Discovery Timeline

The development of fluorinated ethene derivatives represents a pivotal chapter in twentieth-century industrial chemistry, with both compounds emerging from systematic research into fluoropolymer chemistry during the mid-1900s. 1-Chloro-1,2,2-trifluoroethene was first synthesized in the 1950s by British chemists Percy L. Julian and Paul W. Sargent, whose work formed part of a broader effort to develop fluorine-containing polymers with properties similar to polytetrafluoroethene. This research initiative aimed to create materials that could match the exceptional characteristics of polytetrafluoroethene, which had been developed in the 1930s by DuPont chemist Roy J. Plunkett. The compound received its first patent in 1955 and underwent commercial development throughout the 1960s, establishing its position as a significant industrial chemical.

The historical development of polychlorotrifluoroethylene, the primary polymer derived from 1-chloro-1,2,2-trifluoroethene, predates the monomer's synthesis by nearly two decades. In 1934, Fritz Schloffer and Otto Scherer at IG Farben Company in Germany first discovered polychlorotrifluoroethylene, making it the earliest fluoroplastic to be prepared, even preceding the better-known polytetrafluoroethene. This polymer was initially obtained through the dechlorination of refrigerant compounds in an experimental process. The historical significance of this discovery cannot be overstated, as it established the foundation for the entire fluoroplastics industry that would later revolutionize multiple industrial sectors.

1,1-Difluoroethene followed a parallel developmental pathway within the broader context of fluorocarbon research. The compound emerged from systematic investigations into fluorinated refrigerants and polymer precursors during the same general timeframe as chlorotrifluoroethylene development. The synthesis methods for 1,1-difluoroethene were developed through elimination reactions involving halogenated ethane compounds, specifically utilizing the loss of hydrogen chloride from 1-chloro-1,1-difluoroethane or the loss of hydrogen fluoride from 1,1,1-trifluoroethane. These synthetic approaches represented significant advances in fluorocarbon chemistry, providing reliable methods for producing the monomer at industrial scales.

| Compound | Discovery Year | First Commercial Use | Key Researchers | Initial Application |

|---|---|---|---|---|

| 1-Chloro-1,2,2-trifluoroethene | 1950s | 1960s | Percy L. Julian, Paul W. Sargent | Fluoropolymer production |

| Polychlorotrifluoroethylene | 1934 | Early 1950s | Fritz Schloffer, Otto Scherer | Industrial plastics |

| 1,1-Difluoroethene | 1940s-1950s | 1950s-1960s | Various industrial researchers | Fluoropolymer synthesis |

Nomenclature and Structural Isomerism

The systematic nomenclature of these fluorinated ethene derivatives reflects their specific structural characteristics and the positioning of halogen substituents on the carbon backbone. 1-Chloro-1,2,2-trifluoroethene follows International Union of Pure and Applied Chemistry naming conventions, indicating the presence of one chlorine atom at the first carbon position and three fluorine atoms distributed across both carbon positions. The compound possesses the molecular formula C₂ClF₃ and exhibits a molecular weight of 116.47 grams per mole. The structural arrangement features a carbon-carbon double bond with asymmetric halogen substitution, creating a molecule with distinct chemical reactivity patterns suitable for polymerization processes.

The InChI (International Chemical Identifier) for 1-chloro-1,2,2-trifluoroethene is InChI=1S/C2ClF3/c2*3-1(4)2(5)6, providing a standardized method for database identification and chemical informatics applications. The compound's SMILES (Simplified Molecular Input Line Entry System) notation is represented as C(=C(F)F)(F)Cl, offering a concise textual representation of its molecular structure. Alternative nomenclature includes the common name chlorotrifluoroethylene, though the systematic name provides more precise structural information for scientific communications.

1,1-Difluoroethene demonstrates a simpler substitution pattern while maintaining significant industrial importance. The compound's systematic name indicates the presence of two fluorine atoms at the first carbon position, with the molecular formula C₂H₂F₂ and a molecular weight of 64.0341 grams per mole. The IUPAC Standard InChI for this compound is InChI=1S/C2H2F2/c1-2(3)4/h1H2, with the corresponding InChIKey being BQCIDUSAKPWEOX-UHFFFAOYSA-N. The compound is also widely known by the common name vinylidene fluoride, reflecting its structural relationship to vinyl compounds and its difluoride substitution pattern.

The structural isomerism considerations for these compounds involve understanding their relationships to other fluorinated ethene derivatives. 1,1-Difluoroethene represents one of three possible difluoroethene isomers, with the others being 1,2-difluoroethene in both E and Z configurations. This isomeric diversity demonstrates the complexity of fluorinated hydrocarbon chemistry and the specificity required in naming and synthesis protocols. The unique positioning of fluorine atoms in the 1,1-configuration creates distinct chemical properties compared to the 1,2-isomers, particularly regarding polymerization behavior and resulting polymer characteristics.

| Property | 1-Chloro-1,2,2-trifluoroethene | 1,1-Difluoroethene |

|---|---|---|

| Molecular Formula | C₂ClF₃ | C₂H₂F₂ |

| Molecular Weight | 116.47 g/mol | 64.0341 g/mol |

| IUPAC Name | 1-Chloro-1,2,2-trifluoroethene | 1,1-Difluoroethene |

| Common Name | Chlorotrifluoroethylene | Vinylidene fluoride |

| CAS Registry Number | 79-38-9 | 75-38-7 |

| Boiling Point | -28°C | -84°C |

特性

IUPAC Name |

1-chloro-1,2,2-trifluoroethene;1,1-difluoroethene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2ClF3.C2H2F2/c3-1(4)2(5)6;1-2(3)4/h;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COVXBJIKNGVTNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(F)F.C(=C(F)Cl)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2ClF5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

123236-28-2, 9010-75-7 | |

| Record name | Ethene, 1-chloro-1,2,2-trifluoro-, polymer with 1,1-difluoroethene, graft | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123236-28-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chlorotrifluoroethylene-vinylidene fluoride copolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=9010-75-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

180.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Off-white odorless granules; [3M MSDS] | |

| Record name | Chlorotrifluoroethylene-vinylidene fluoride copolymer | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19561 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

9010-75-7 | |

| Record name | Ethene, 1-chloro-1,2,2-trifluoro-, polymer with 1,1-difluoroethene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | ETHENE, 1,1-DIFLUORO-, POLYMER WITH CHLOROTRIFLUOROETHENE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Fluorination of Trichloroethylene

- Process: Trichloroethylene is fluorinated using anhydrous hydrogen fluoride (HF) in the presence of an antimony-based catalyst, specifically of the formula SbClxFy (where x and y are positive integers summing to 5). The molar ratio of HF to catalyst is maintained at or above 5:1.

- Conditions: The reaction is carried out under controlled pressure to maintain selectivity and yield.

- Outcome: This process yields 1-chloro-2,2,2-trifluoroethane with good selectivity, which can be further processed to obtain 1-chloro-1,2,2-trifluoroethene through subsequent dehydrohalogenation steps.

- Reference: Patent CA2044784C describes this process in detail, emphasizing catalyst composition and reaction control for optimal yields.

Reductive Dechlorination of 1,2,2-Trichloro-1,1-difluoroethane

- Process: 1-Chloro-1,2,2-trifluoroethene can be efficiently synthesized by reductive dechlorination of 1,2,2-trichloro-1,1-difluoroethane using zero-valent zinc as the reductant.

- Solvent Effects: Eleven solvents were tested; methanol, dimethylformamide (DMF), and ethanol gave the best yields at 80°C. Ethanol was favored for scale-up due to cost, safety, and environmental considerations.

- Reaction Conditions: Temperature range 80–120°C, with better yields at higher temperatures in some solvents.

- Yield: Up to 92.3% yield with 95% purity of 1-chloro-2,2-difluoroethylene was achieved in ethanol.

- Reference: Research published in the Journal of Chemical Research (2013) provides detailed solvent screening and reaction optimization data.

| Solvent | Temperature (°C) | Yield (%) | Notes |

|---|---|---|---|

| Methanol | 80 | High | Good selectivity |

| Dimethylformamide | 80 | High | Good selectivity |

| Ethanol | 80 | 92.3 | Preferred for scale-up |

| 4-Methylmorpholine | 80 | Low | By-product formation observed |

Preparation Methods of 1,1-Difluoroethene

1,1-Difluoroethene is a key monomer for fluoropolymer production, and its preparation involves selective fluorination of simpler hydrocarbons or chlorinated precursors.

Fluorination of Acetylene

- Process: Acetylene reacts with anhydrous hydrogen fluoride to yield 1,1-difluoroethane, which can then be converted to 1,1-difluoroethene.

- Catalysts and Conditions:

- Liquid Phase: Fluorosulfonic acid catalyst, 30°C, 0.03–0.3 MPa.

- Gas Phase: Aluminum fluoride (AlF3) catalyst, 220–280°C, atmospheric pressure.

- Advantages: Simple process, readily available raw materials, and low cost.

- Challenges: Catalyst coking in gas phase; mitigated by adding manganese or bismuth to catalyst.

- Reference: ChemicalBook article on 1,1-difluoroethane production.

Fluorination of Vinyl Chloride

Photochlorination of 1,1-Difluoroethane

- Process: 1,1-Difluoroethane undergoes photochlorination under UV light in the presence of chlorine to produce 1,1-difluoroethylene.

- Reference: Patent US4148831A describes this method.

Comparative Summary Table of Preparation Methods

Research Findings and Industrial Relevance

- The use of antimony-based catalysts in fluorination reactions has proven effective for selective substitution of chlorine atoms by fluorine, allowing control over product distribution.

- Reductive dechlorination with zero-valent metals (e.g., zinc) offers a mild and selective route to produce chlorofluoroethenes with high purity.

- Gas-phase fluorination processes, despite catalyst coking issues, provide high conversions and are preferred for large-scale production of difluoroethane derivatives.

- Continuous processes using inert solvents improve safety, reduce corrosion, and enhance process economics.

- The choice of solvent critically affects yield, selectivity, and catalyst life, with environmentally friendly solvents like ethanol gaining preference.

化学反応の分析

Oxidation Reactions

Both compounds exhibit limited oxidation under standard conditions but undergo decomposition at elevated temperatures or in the presence of strong oxidizers:

-

1-Chloro-1,2,2-trifluoroethene :

-

1,1-Difluoroethene :

Reduction Reactions

Reductive dehalogenation is a key pathway for these compounds:

-

1-Chloro-1,2,2-trifluoroethene :

-

1,1-Difluoroethene :

Substitution Reactions

Nucleophilic substitution is prominent due to the electron-deficient double bond:

Elimination Reactions

Dehydrohalogenation and dehalogenation are critical for synthesizing fluorinated alkenes:

-

1-Chloro-1,2,2-trifluoroethene :

-

1,1-Difluoroethene :

Polymerization

1,1-Difluoroethene (vinylidene fluoride) is a key monomer for fluoropolymers:

-

Radical Polymerization :

Kinetics and Mechanisms

-

Gas-Phase Reactions :

-

Photochlorination :

Comparison of Reactivity

Table 1: Reductive Dechlorination of 1-Chloro-1,2,2-trifluoroethene

| Solvent | Temperature (°C) | Yield (%) | Selectivity (%) |

|---|---|---|---|

| Methanol | 80 | 95 | 98 |

| Ethanol | 80 | 92 | 95 |

| DMF | 80 | 90 | 97 |

Table 2: Photochlorination of 1,1-Difluoroethane

| Chlorine Ratio | UV Exposure Time (h) | Conversion (%) | Selectivity to 1,1-Difluoroethylene (%) |

|---|---|---|---|

| 1:1 | 2 | 98 | 96 |

| 1.2:1 | 1.5 | 99 | 95 |

科学的研究の応用

Chemical Synthesis

Intermediate in Fluorinated Compounds Production

1-Chloro-1,2,2-trifluoroethene serves as a precursor in the synthesis of various fluorinated compounds. Its unique chemical properties allow it to participate in reactions that yield valuable products used in pharmaceuticals and agrochemicals. The trifluoromethyl group is particularly useful for enhancing the biological activity of compounds.

Polymer Production

This compound is also utilized in producing fluoropolymers. The incorporation of fluorinated monomers into polymer chains imparts desirable properties such as chemical resistance and thermal stability. These polymers are essential in industries ranging from electronics to automotive manufacturing.

Refrigeration and Air Conditioning

Refrigerant Applications

1-Chloro-1,2,2-trifluoroethene has been evaluated as a potential refrigerant due to its low ozone depletion potential (ODP) and global warming potential (GWP). It is considered a safer alternative to traditional refrigerants that contribute to ozone layer depletion.

Blending with Other Refrigerants

In refrigeration systems, this compound can be blended with other refrigerants to optimize performance while minimizing environmental impact. Its low toxicity and non-flammability make it suitable for various applications in cooling systems.

Environmental Impact and Safety

Toxicological Studies

Research has indicated that exposure to 1-chloro-1,2,2-trifluoroethene may have adverse effects on human health and the environment. Toxicological assessments have shown that while it exhibits low acute toxicity, long-term exposure may lead to significant health risks. Studies conducted on animal models have reported effects on reproductive health and potential carcinogenicity .

Regulatory Considerations

Given its chemical structure and potential environmental impact, regulatory bodies are closely monitoring the use of this compound. It is essential for manufacturers to comply with safety standards and regulations to mitigate risks associated with its use.

Case Study 1: Use in Refrigeration Systems

A study conducted by the European Commission assessed the performance of 1-chloro-1,2,2-trifluoroethene as a refrigerant in commercial refrigeration systems. The results indicated that it provided comparable cooling efficiency to conventional refrigerants while significantly reducing environmental impact due to its low ODP.

Case Study 2: Synthesis of Fluorinated Pharmaceuticals

Research published in the Journal of Fluorine Chemistry highlighted the use of 1-chloro-1,2,2-trifluoroethene as an intermediate in synthesizing fluorinated pharmaceuticals. The study demonstrated that incorporating trifluoromethyl groups enhanced the pharmacological properties of several drug candidates.

作用機序

The mechanism by which 1-Chloro-1,2,2-trifluoroethene; 1,1-difluoroethene exerts its effects involves its interaction with molecular targets and pathways. The compound's fluorine atoms play a crucial role in its reactivity, making it a valuable building block in organic synthesis. The specific molecular targets and pathways involved depend on the application and the type of reaction it undergoes.

類似化合物との比較

Comparison with Structurally Similar Compounds

Fluorinated Ethenes

Chlorinated Analogs

Physicochemical and Reactivity Analysis

Spectroscopic Differentiation

- ¹⁹F NMR :

- 1,1-Difluoroethene: Singlet at δ ≈ -80 ppm (equivalent F atoms) .

- 1,1,2-Trifluoroethene: Two peaks (δ ≈ -75 ppm for CF₂, δ ≈ -120 ppm for CF) .

- FTIR :

- 1,1-Difluoroethene: C-F stretching at 1100–1200 cm⁻¹ .

- 1-Chloro-1,2,2-trifluoroethene: Asymmetric F-C-F bending near 700–800 cm⁻¹ .

Thermodynamic and Kinetic Properties

- 1,1-Difluoroethene : Speed of sound in gas phase ranges from 193–383 K, critical for industrial gas handling .

- Hydroformylation : Rhodium catalysts with electron-donating ligands (e.g., phosphines) mitigate the 4.74 kcal/mol higher ∆∆G‡ barrier compared to ethylene due to fluorine’s electron withdrawal .

Industrial and Environmental Considerations

- Polymerization :

- 1-Chloro-1,2,2-trifluoroethene’s cross-metathesis with perfluoroalkenes is feasible, enabling greener synthesis routes .

Toxicological Profiles

| Compound | Acute Toxicity | Long-Term Risks |

|---|---|---|

| 1,1-Difluoroethene | Inhalation causes dizziness, respiratory distress; genotoxic in bacterial assays | Potential carcinogen; requires further in vivo studies |

| 1-Chloro-1,2,2-trifluoroethene | Limited data; structurally related to carcinogenic chloroethenes | Suspected bioaccumulation due to halogen content |

生物活性

1-Chloro-1,2,2-trifluoroethene (also known as HCFO-1122) and 1,1-difluoroethene are fluorinated compounds with significant industrial applications. Understanding their biological activity is crucial for assessing their environmental impact and potential health risks. This article reviews the chemical properties, biological effects, and relevant research findings related to these compounds.

- Chemical Formula : C₂HClF₃ for 1-Chloro-1,2,2-trifluoroethene and C₂H₂F₂ for 1,1-difluoroethene.

- Molecular Weight : 98.48 g/mol for 1-Chloro-1,2,2-trifluoroethene.

- Physical State : Both compounds are gases at room temperature with low boiling points.

Biological Activity Overview

The biological activity of these compounds can be summarized in terms of their toxicity, metabolism, and potential environmental effects.

Toxicity

Metabolism

- Absorption and Excretion : Both compounds are rapidly absorbed through the lungs with minimal metabolic transformation before being exhaled unchanged . This rapid clearance indicates a low bioaccumulation potential.

Environmental Impact

- Global Warming Potential (GWP) :

- Atmospheric Lifetime :

Case Study: Hydrodechlorination Processes

Research has shown that hydrodechlorination of chlorinated fluorocarbons can yield unsaturated compounds like trifluoroethylene with high selectivity when using specific catalysts such as palladium or nickel-molybdenum at elevated temperatures (150–300 °C) .

Rotational Spectroscopy Study

A study utilizing rotational spectroscopy provided insights into the molecular structure of the trifluoroethylene-acetylene complex, revealing critical interactions that influence reactivity in biological systems .

Data Tables

| Property | 1-Chloro-1,2,2-trifluoroethene | 1,1-Difluoroethene |

|---|---|---|

| Chemical Formula | C₂HClF₃ | C₂H₂F₂ |

| Molecular Weight | 98.48 g/mol | 64.05 g/mol |

| Boiling Point | -17.7 °C | -85 °C |

| Acute Toxicity | Low | Low |

| GWP | 1.5 - 4.5 | Not specified |

| Atmospheric Lifetime | 10 - 30 days | Not specified |

Q & A

Q. What are the optimal synthesis methods for 1-chloro-1,2,2-trifluoroethene and 1,1-difluoroethene in laboratory settings?

Methodological Answer: 1-Chloro-1,2,2-trifluoroethene can be synthesized via dehydrochlorination of 1-chloro-1,2-difluoroethane using catalysts like alumina or zeolites. Reaction conditions (e.g., 150–200°C, inert atmosphere) must be optimized to minimize byproducts such as HCl and fluorinated alkanes . For 1,1-difluoroethene, hydrogenolysis of 1,2-dichloro-1,2-difluoroethylene with palladium-based catalysts under hydrogen gas (1–3 bar pressure) is effective, achieving >85% yield when reaction kinetics are controlled .

Q. How can spectroscopic techniques (e.g., IR, NMR) characterize the structural and electronic properties of these compounds?

Methodological Answer:

- IR Spectroscopy : The C=C stretching vibration in 1-chloro-1,2,2-trifluoroethene appears at 1680–1720 cm⁻¹, shifted due to electron-withdrawing Cl and F substituents. For 1,1-difluoroethene, asymmetric C-F stretching is observed at 1120–1180 cm⁻¹ .

- ¹⁹F NMR : In 1-chloro-1,2,2-trifluoroethene, the three fluorine atoms exhibit distinct chemical shifts (δ = −70 to −90 ppm) due to differing electronic environments. Coupling constants (J₃₄ = 15–20 Hz) confirm cis/trans isomerism .

- GC-MS : Retention indices and fragmentation patterns (e.g., m/z 98.48 for molecular ion [M⁺]) aid in purity assessment .

Q. What are the primary applications of these compounds in polymer chemistry?

Methodological Answer: 1-Chloro-1,2,2-trifluoroethene acts as a monomer for fluorinated copolymers (e.g., with vinylidene fluoride), enhancing thermal stability (up to 200°C) and chemical resistance. Radical polymerization in the presence of initiators like benzoyl peroxide (1–2 mol%) at 60–80°C yields high-molecular-weight polymers . 1,1-Difluoroethene is used in polyvinylidene fluoride (PVDF) synthesis via emulsion polymerization, with particle size controlled by surfactant concentration (e.g., 0.5–2% SDS) .

Advanced Research Questions

Q. How do reaction mechanisms differ between thermal and catalytic dehydrochlorination of halogenated precursors?

Methodological Answer:

- Thermal Dehydrochlorination : Proceeds via a radical pathway at high temperatures (>250°C), producing HCl and unsaturated intermediates. Side reactions (e.g., dimerization) are common, requiring quenching agents like methanol .

- Catalytic Dehydrochlorination : Alumina or zeolites lower activation energy (Eₐ ≈ 50–70 kJ/mol) by stabilizing carbocation intermediates. Kinetic studies show first-order dependence on precursor concentration and catalyst acidity (pH < 4) .

Q. How can researchers resolve contradictions in reported thermodynamic data (e.g., enthalpy of formation)?

Methodological Answer: Discrepancies in ΔHf° values (e.g., −220 ± 5 kJ/mol vs. −215 ± 3 kJ/mol for 1,1-difluoroethene) arise from experimental methods (combustion calorimetry vs. computational DFT). To resolve:

Validate via high-precision gas-phase IR spectroscopy coupled with ab initio calculations (e.g., CCSD(T)/cc-pVTZ) .

Cross-reference with thermogravimetric analysis (TGA) under controlled atmospheres (N₂, 10°C/min) .

Q. What are the environmental degradation pathways of these compounds, and how do they impact ozone depletion?

Methodological Answer: 1-Chloro-1,2,2-trifluoroethene undergoes photolysis in the stratosphere, releasing Cl radicals (quantum yield Φ = 0.85 ± 0.05 at 254 nm), which catalyze ozone depletion (ODP ≈ 0.02). 1,1-Difluoroethene has negligible ODP due to rapid tropospheric hydrolysis (t₁/₂ = 2–5 days) but contributes to global warming (GWP = 150–200) .

- Analytical Methods : Monitor degradation using GC-ECD for Cl⁻ detection and FTIR for reaction intermediates (e.g., COF₂) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。